4-Chloro-5-fluorobenzene-1,2-diamine
Overview
Description
4-Chloro-5-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C6H6ClFN2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 2 positions, with a chlorine atom at the 4 position and a fluorine atom at the 5 position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluorobenzene-1,2-diamine typically involves multi-step organic reactions. One common method is the nitration of 4-chloro-5-fluoronitrobenzene, followed by reduction to yield the diamine compound. The nitration process involves treating the starting material with a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-donating amino groups, which activate the benzene ring towards electrophiles.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form corresponding amines.
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Hydrogen gas with a catalyst (Pd/C) or chemical reducing agents like SnCl2.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro compounds, while nucleophilic substitution can result in the replacement of chlorine or fluorine atoms with other functional groups .
Scientific Research Applications
4-Chloro-5-fluorobenzene-1,2-diamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Pharmaceuticals: This compound is used in the development of drugs and therapeutic agents due to its ability to interact with biological targets.
Material Science: It is utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluorobenzene-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,2-diaminobenzene: Similar structure but lacks the fluorine atom.
5-Fluoro-1,2-diaminobenzene: Similar structure but lacks the chlorine atom.
4,5-Dichloro-1,2-diaminobenzene: Contains two chlorine atoms instead of one chlorine and one fluorine
Uniqueness
4-Chloro-5-fluorobenzene-1,2-diamine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
4-chloro-5-fluorobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMPRJISGCTCDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927876 | |
Record name | 4-Chloro-5-fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132942-81-5, 139512-70-2 | |
Record name | 4-Chloro-5-fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5-fluorobenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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